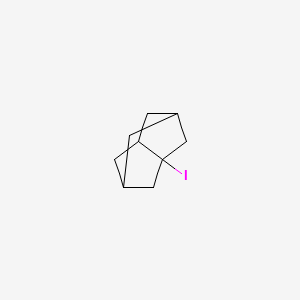
3a-Iodooctahydro-2,5-methanopentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a-Iodooctahydro-2,5-methanopentalene is an organic compound characterized by its unique structure, which includes an iodine atom attached to an octahydro-2,5-methanopentalene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3a-Iodooctahydro-2,5-methanopentalene typically involves the iodination of octahydro-2,5-methanopentalene. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Analyse Chemischer Reaktionen
Types of Reactions: 3a-Iodooctahydro-2,5-methanopentalene can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3a-Iodooctahydro-2,5-methanopentalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 3a-Iodooctahydro-2,5-methanopentalene involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Octahydro-2,5-methanopentalene: Lacks the iodine atom, resulting in different reactivity and applications.
3a,6a-Diiodooctahydro-2,5-methanopentalene:
Uniqueness: 3a-Iodooctahydro-2,5-methanopentalene is unique due to its specific structure and the presence of the iodine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
97920-58-6 |
|---|---|
Molekularformel |
C9H13I |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
3-iodotricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C9H13I/c10-9-4-6-1-7(5-9)3-8(9)2-6/h6-8H,1-5H2 |
InChI-Schlüssel |
PGEOOGJGQSIXKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC3(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


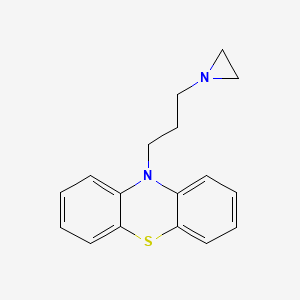
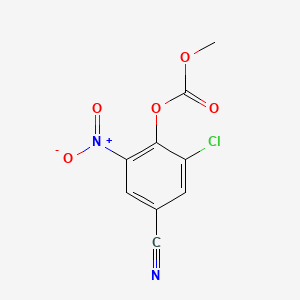
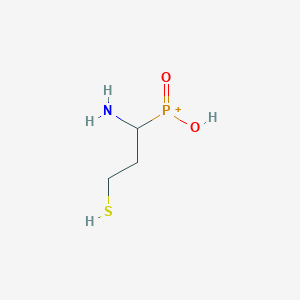

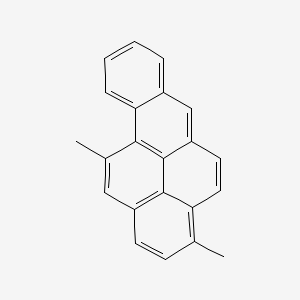
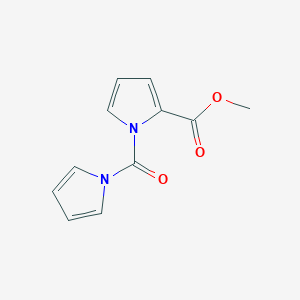
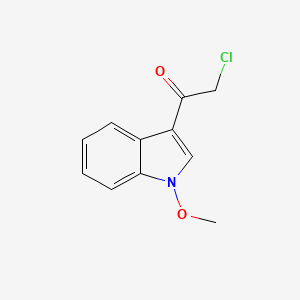


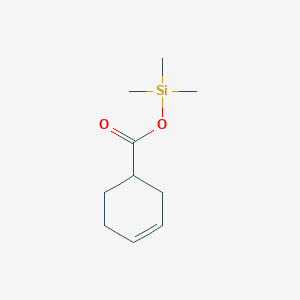

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
methanone](/img/structure/B14325893.png)
